molecular formula C8H8N2OS B13538852 5-(4-Methylthiophen-3-yl)isoxazol-3-amine

5-(4-Methylthiophen-3-yl)isoxazol-3-amine

Cat. No.: B13538852
M. Wt: 180.23 g/mol
InChI Key: USNMXQCDYMULFC-UHFFFAOYSA-N
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Description

5-(4-Methylthiophen-3-yl)isoxazol-3-amine is a heterocyclic compound that features both an isoxazole ring and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylthiophen-3-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and eco-friendly, avoiding the use of heavy metals.

Industrial Production Methods

. This ensures the compound is available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylthiophen-3-yl)isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Mechanism of Action

The mechanism of action of 5-(4-Methylthiophen-3-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring can act as a bioisostere for amides, influencing various biological pathways . The thiophene ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

5-(4-methylthiophen-3-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C8H8N2OS/c1-5-3-12-4-6(5)7-2-8(9)10-11-7/h2-4H,1H3,(H2,9,10)

InChI Key

USNMXQCDYMULFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C2=CC(=NO2)N

Origin of Product

United States

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